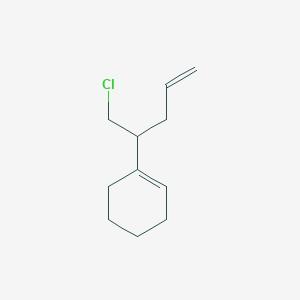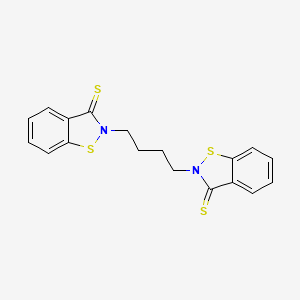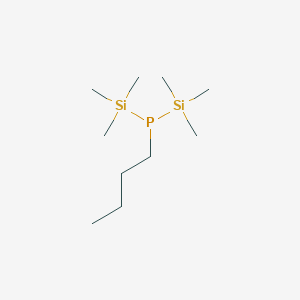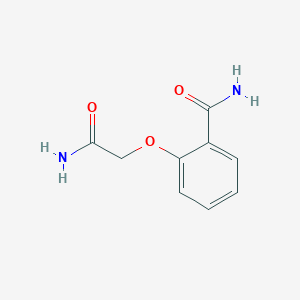
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6HF11O2+SOCl2→C6HF11OCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the exothermic nature of the reaction. The use of advanced fluorination techniques and catalysts can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid.
Reduction: It can be reduced to form alcohol derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Acids: Formed from hydrolysis
Applications De Recherche Scientifique
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance stability and activity.
Medicine: Explored for its role in drug development, particularly in creating compounds with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with high thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride involves its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form stable fluorinated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is unique due to its high degree of fluorination and the presence of a trifluoromethyl group. This combination imparts exceptional stability and reactivity, making it valuable in specialized applications where other compounds may not perform as effectively.
Propriétés
Numéro CAS |
88639-59-2 |
|---|---|
Formule moléculaire |
C6ClF11O |
Poids moléculaire |
332.50 g/mol |
Nom IUPAC |
2,2,3,3,4,5,5,5-octafluoro-4-(trifluoromethyl)pentanoyl chloride |
InChI |
InChI=1S/C6ClF11O/c7-1(19)2(8,9)4(11,12)3(10,5(13,14)15)6(16,17)18 |
Clé InChI |
UBFSXPMSMVXQKO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)

![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)


![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)



![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)

